GFB-8438

描述

GFB-8438 是一种小分子抑制剂,专门针对瞬时受体电位阳离子通道 5 (TRPC5)。该化合物在治疗各种疾病,特别是与肾功能相关的疾病(如局灶节段性肾小球硬化症)方面显示出前景 .

准备方法

合成路线及反应条件

GFB-8438 的合成涉及多个步骤,从市售起始原料开始。

工业生产方法

This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤,如重结晶和色谱法,以获得具有所需规格的最终产品 .

化学反应分析

反应类型

GFB-8438 主要由于其结构中存在反应性官能团而发生取代反应。 这些反应对于修饰该化合物以增强其药理特性至关重要 .

常用试剂和条件

用于合成和修饰 this compound 的常用试剂包括各种卤化剂、还原剂和催化剂。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .

主要形成的产物

由涉及 this compound 的反应形成的主要产物通常是衍生物,这些衍生物具有增强的选择性和针对 TRPC5 的效力。 这些衍生物进一步测试其生物活性及其潜在的治疗应用 .

科学研究应用

作用机制

GFB-8438 通过与 TRPC5 通道的电压传感器样结构域结合发挥作用,从而抑制其活性。这种结合阻止了钙离子通过通道的流入,这对各种细胞过程至关重要。 已证明 this compound 对 TRPC5 的抑制作用可以保护肾细胞免受损伤并在动物模型中减少蛋白尿 .

相似化合物的比较

类似化合物

GFB-9289: 另一种具有类似哒嗪酮核心的 TRPC5 抑制剂

GFB-8749: 一种相关的化合物,通过修改以增强选择性和效力

克利米唑: 一种苯并咪唑衍生物,也抑制 TRPC5,但具有不同的结合特性.

HC-070: 另一种具有不同结合位点和机制的 TRPC5 抑制剂.

GFB-8438 的独特性

This compound 因其对 TRPC5 的高选择性和效力而脱颖而出,对其他 TRP 家族成员和离子通道的活性最小。 这种选择性使其成为研究 TRPC5 功能的宝贵工具,也是开发治疗方法的有希望的候选者 .

生物活性

GFB-8438 is a novel small molecule inhibitor designed to selectively target the transient receptor potential canonical 5 (TRPC5) channel, which plays a significant role in various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS). This compound has shown promising biological activity in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for treating proteinuric kidney diseases.

This compound functions primarily by inhibiting TRPC5 channels, which are implicated in podocyte injury and dysfunction. The inhibition of TRPC5 has been linked to protective effects against podocyte damage induced by various stressors, including protamine sulfate (PS), a known activator of TRPC5. In experimental models, this compound has demonstrated the ability to prevent cytoskeletal remodeling and loss of synaptopodin in mouse podocytes exposed to PS, highlighting its protective role against podocyte injury.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound have been extensively characterized. The compound exhibits good metabolic stability and oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | This compound | Compound 32 | Compound 35 |

|---|---|---|---|

| HT-solubility (pH = 7.4) (μM) | 316 | 114 | 12 |

| rLM/hepatocyte CL int (mL/min/kg) | 24/94 | 55/147 | 18/26 |

| hLM/hepatocyte CL (mL/min/kg) | 7.8/5.5 | 0.14/4.1 | 4.3/5.3 |

| CL (mL/min/kg) | 31 | 56 | 27 |

| T1/2 (h) | 0.50 | 0.45 | 1.05 |

| Vss (L/kg) | 1.17 | 1.27 | 1.81 |

| F (PO/SC) (%) | 17/33 | 19/- | 22/- |

These data indicate that this compound has favorable properties for further development as a therapeutic agent.

Efficacy in Animal Models

In vivo studies using hypertensive deoxycorticosterone acetate (DOCA-salt) rat models have shown that this compound effectively reduces proteinuria without affecting blood pressure, suggesting its potential utility in managing kidney diseases characterized by excessive protein loss. Specifically, treatment with this compound led to significant reductions in both albumin concentration and total protein levels in these models, aligning with its proposed mechanism of action.

Comparative Studies

This compound has been compared with other TRPC5 inhibitors such as GFB-887 and GFB-9289. It has been noted for its selectivity towards TRPC4 and TRPC5 over other TRP channels, which is crucial for minimizing off-target effects and enhancing safety profiles in clinical applications. The selectivity profile of this compound is illustrated in the following comparison:

| Inhibitor | Selectivity for TRPC4/5 | IC50 (μM) against TRPC6 |

|---|---|---|

| This compound | High | >30 |

| GFB-887 | Moderate | Not specified |

| GFB-9289 | Moderate | Not specified |

This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Case Studies and Clinical Implications

While specific human clinical trials focusing exclusively on this compound are not yet available, the compound's efficacy in animal models provides a strong rationale for future clinical investigations. The promising results observed in preclinical studies suggest that this compound could serve as a valuable tool for treating chronic kidney diseases characterized by podocyte dysfunction.

属性

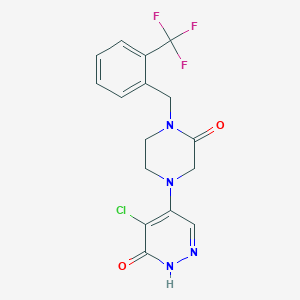

IUPAC Name |

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of GFB-8438?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, this compound likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of this compound in treating proteinuric kidney disease?

A2: The research highlights the efficacy of this compound in both in vitro and in vivo models of proteinuric kidney disease. In vitro, this compound protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that this compound significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that this compound could be a promising therapeutic agent for treating proteinuric kidney diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。